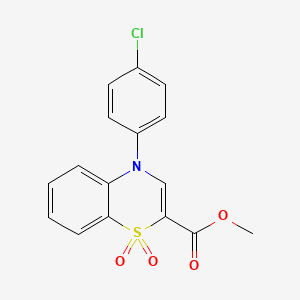

methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound featuring a benzothiazine core substituted with a 4-chlorophenyl group at position 4 and a methyl ester at position 2. Benzothiazine derivatives are widely studied for their pharmaceutical applications, including anti-inflammatory, antibacterial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4S/c1-22-16(19)15-10-18(12-8-6-11(17)7-9-12)13-4-2-3-5-14(13)23(15,20)21/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFROLOMGZSCDQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo pyrimidine and pyrazolo triazolo pyrimidine derivatives, have been found to inhibit cdk2. CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells.

Mode of Action

Compounds with similar structures have been found to inhibit cdk2. CDK2 inhibitors work by inhibiting the growth of examined cell lines.

Biochemical Pathways

Compounds with similar structures have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.

Pharmacokinetics

Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.

Biological Activity

Methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the class of benzothiazine derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. Understanding the biological activity of this compound can provide insights into its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 367.78 g/mol. The compound features a benzothiazine core structure that contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.78 g/mol |

| CAS Number | 1358469-27-8 |

| Structural Features | Benzothiazine core |

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain thiazine derivatives could inhibit the growth of Aspergillus niger and Aspergillus fumigatus , suggesting potential applications in antifungal therapies .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been explored in various studies. These compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation. For example, a compound structurally related to methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate demonstrated cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

Benzothiazine derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. The anti-inflammatory activity of related compounds suggests that methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate may also possess similar effects .

Neuroprotective Effects

Emerging research has indicated that benzothiazine derivatives may offer neuroprotective benefits. They are being studied for their potential role in treating neurodegenerative diseases such as Alzheimer’s disease. The ability of these compounds to inhibit neuroinflammation and promote neuronal survival is particularly promising .

The biological activity of methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate is believed to involve interactions with specific biological targets within cells. The compound may modulate various biochemical pathways due to its structural features that allow it to bind effectively to target proteins or nucleic acids .

Case Studies and Research Findings

Several studies have documented the pharmacological potential of benzothiazine derivatives:

- Antimicrobial Study : A study evaluated the antimicrobial activity of various thiazine derivatives against common pathogens, demonstrating significant inhibitory effects at low concentrations .

- Cancer Cell Line Testing : Research involving multiple cancer cell lines showed that benzothiazine derivatives could induce apoptosis more effectively than traditional chemotherapeutics .

- Inflammation Models : In vitro models assessing inflammatory responses revealed that these compounds could significantly reduce cytokine levels in macrophages stimulated with lipopolysaccharides .

Scientific Research Applications

Anticancer Properties

Research indicates that methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It inhibits the progression of the cell cycle by targeting specific kinases like cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens:

- Bacterial Efficacy : Effective against strains such as Pseudomonas aeruginosa and Staphylococcus aureus, likely through disruption of bacterial cell wall synthesis.

- Fungal Activity : Demonstrated antifungal effects against species like Aspergillus niger and Aspergillus fumigatus, inhibiting mycelial growth at low concentrations.

Anti-inflammatory Effects

This compound has been investigated for its potential to reduce inflammation markers. This activity may be beneficial for conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Some studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. It may inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission.

Case Studies

Several studies have documented the effectiveness of this compound:

Study on Anticancer Activity

A study conducted on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation significantly compared to control groups. The results indicated a dose-dependent response with IC50 values suggesting potent activity against breast and lung cancer cells.

Study on Antimicrobial Efficacy

In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa at concentrations as low as 5 μg/mL. The mechanism was attributed to interference with bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by substituents on the benzothiazine ring and the aryl group. Below is a comparison with key analogs:

Key Findings

Substituent Effects on Bioactivity: Chlorophenyl vs. Halogenation: Bromine (in ) increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. Fluorine (in ) improves metabolic stability via C-F bond resistance to oxidation.

Conformational and Crystallographic Insights :

- The benzothiazine core often adopts a half-chair conformation , with deviations influenced by substituents. For example, bulky groups like o-tolyl (in ) disrupt planarity, while smaller groups (e.g., methyl) allow tighter packing .

- Intermolecular interactions : Ethoxy and hydroxy substituents facilitate hydrogen bonding, critical for crystal packing and solubility .

Synthetic Accessibility :

Q & A

Basic: What are the standard synthetic routes for methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how are intermediates characterized?

Answer:

The synthesis typically involves alkylation or substitution reactions. For example:

- Step 1: React 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with a halogenated aryl compound (e.g., 4-chlorophenyl iodide) in acetonitrile under reflux with anhydrous K₂CO₃ as a base .

- Step 2: Purify intermediates via solvent evaporation and recrystallization (e.g., chloroform/methanol mixtures).

- Characterization: Use ¹H/¹³C NMR to confirm substitution patterns, FT-IR for functional groups (e.g., S=O stretches at ~1150–1300 cm⁻¹), and X-ray crystallography for absolute stereochemistry (e.g., distorted half-chair conformation of the thiazine ring) .

Advanced: How can microwave-assisted synthesis improve the yield or selectivity of benzothiazine derivatives?

Answer:

Microwave irradiation enhances reaction kinetics by enabling rapid and uniform heating. For example:

- Method: React ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with substituted benzohydrazides under microwave conditions (e.g., 100–150 W, 5–10 min) .

- Advantages: Reduces reaction time from hours to minutes, minimizes side products (e.g., over-alkylation), and improves regioselectivity.

- Validation: Compare yields and purity (HPLC) with conventional thermal methods to quantify improvements .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

- X-ray crystallography: Resolves bond lengths (e.g., C–O, S=O) and ring conformations (e.g., half-chair vs. boat). For example, the thiazine ring in related compounds shows a distorted half-chair with deviations up to 0.527 Å .

- NMR spectroscopy: ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methyl/ethyl substituents (δ 1.2–3.5 ppm). ¹³C NMR confirms carboxylate carbonyls (δ ~165–170 ppm) .

- Mass spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 345.4 for C₁₇H₁₅NO₅S) .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the solid-state packing of this compound?

Answer:

- Hydrogen bonding: O–H⋯O and N–H⋯O interactions stabilize dimers or chains. For example, C–H⋯S and C–H⋯O interactions form parallel molecular chains along the b-axis in related structures .

- π-π interactions: Aromatic ring centroids (e.g., benzothiazine and chlorophenyl groups) exhibit separations of ~3.5–3.6 Å, contributing to layered crystal packing .

- Impact on properties: Stronger intermolecular forces correlate with higher melting points and lower solubility in nonpolar solvents .

Advanced: How can researchers resolve contradictions in reported bond lengths or conformations across derivatives?

Answer:

- Comparative crystallography: Analyze X-ray data for analogs (e.g., bromo vs. chloro substituents). For instance, C–O bond lengths vary due to hydrogen bonding absence (e.g., 1.336–1.352 Å in unsubstituted vs. 1.339 Å in substituted derivatives) .

- Computational modeling: Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict bond lengths/angles and compare with experimental data to identify outliers .

- Statistical validation: Apply t-tests or ANOVA to assess significance of deviations across datasets .

Advanced: What strategies are used to evaluate the pharmacological activity of benzothiazine 1,1-dioxides?

Answer:

- In vitro assays:

- Structure-activity relationship (SAR): Modify substituents (e.g., 4-chlorophenyl vs. 3-methoxyphenyl) and correlate with activity trends .

- Toxicity screening: Use MTT assays on mammalian cell lines (e.g., HEK293) to assess cytotoxicity .

Basic: How are impurities or byproducts identified during synthesis?

Answer:

- Chromatography: HPLC with UV detection (e.g., 260–350 nm) quantifies impurities. For example, meloxicam-related compounds A and B are monitored at RRT 0.5 and 0.4, respectively .

- Mass spectrometry: LC-MS identifies byproducts (e.g., over-alkylated or hydrolyzed derivatives) via molecular ion peaks .

- Crystallography: Impurity crystals (if isolable) are analyzed via X-ray diffraction to confirm structures .

Advanced: What computational tools are used to predict the reactivity or stability of this compound?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking: Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina to prioritize derivatives for synthesis .

- Thermodynamic stability: Assess strain energy via molecular mechanics (MMFF94) to evaluate conformational preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.